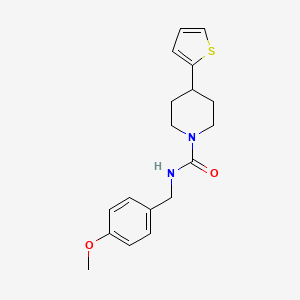

N-(4-methoxybenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide

説明

N-(4-Methoxybenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a thiophene ring at the 4-position and a 4-methoxybenzyl carboxamide group at the 1-position. Its structure combines aromatic (thiophene, methoxybenzyl) and heterocyclic (piperidine) motifs, which are common in bioactive compounds targeting enzymes, receptors, or signaling pathways.

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-22-16-6-4-14(5-7-16)13-19-18(21)20-10-8-15(9-11-20)17-3-2-12-23-17/h2-7,12,15H,8-11,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHUDNKTOJZUIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the thiophene group: This step may involve a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the piperidine core.

Attachment of the 4-methoxybenzyl group: This can be done through a nucleophilic substitution reaction, where the 4-methoxybenzyl group is introduced to the piperidine ring.

Formation of the carboxamide group: This step involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-(4-methoxybenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

作用機序

The mechanism of action of N-(4-methoxybenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

類似化合物との比較

Piperidine Carboxamide Derivatives with Antiproliferative Activity

Key Analogs :

- 4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (18) ():

- Structural Differences : Replaces the thiophene and methoxybenzyl groups with a chloro-benzodiazolone and 4-iodophenyl moiety.

- Activity : Synthesized as a selective inhibitor of 8-oxo-Guanine DNA glycosylase (OGG1), a target in oxidative DNA damage repair. High yield (90%) and stability due to halogen substitution .

- Relevance : Demonstrates that halogenated aryl groups enhance binding affinity to DNA repair enzymes.

- (Z)-4-(3-Oxo-3-(Thiophen-2-yl)Prop-1-Enylamino)-N-(Thiazol-2-yl)Benzenesulfonamide (26) (): Structural Differences: Features a thiophene-linked enone sulfonamide instead of a piperidine carboxamide. Activity: Exhibits potent antiproliferative effects (IC₅₀ = 10.25 μM) against breast cancer cells, surpassing doxorubicin .

Comparison :

The target compound’s thiophene moiety may confer antiproliferative activity similar to compound 26 , while its piperidine-1-carboxamide scaffold could improve metabolic stability compared to sulfonamide-based analogs. The 4-methoxybenzyl group may reduce cytotoxicity relative to halogenated derivatives like 18 .

Piperidine Carboxamides with Local Anesthetic Activity

Key Analogs :

- N-(2-((4-Methoxyphenyl)Amino)-2-Oxoethyl)Piperidine-1-Carboxamide (4m) (): Structural Differences: Incorporates a 4-methoxyphenyl group via a urea linker instead of direct attachment to the piperidine. Activity: Demonstrates potent local anesthetic activity with lower hepatotoxicity than lidocaine . Relevance: Suggests that methoxy-substituted aryl groups enhance safety profiles in anesthetic candidates.

However, the thiophene substitution may redirect its mechanism toward ion channel modulation rather than sodium channel blockade .

Piperidine Carboxamides as Enzyme Inhibitors

Key Analogs :

- N-(Pyridazin-3-yl)-4-[(3-{[5-(Trifluoromethyl)Pyridin-2-yl]Oxy}Phenyl)Methylidene]Piperidine-1-Carboxamide (): Structural Differences: Contains a pyridazine ring and trifluoromethylpyridine instead of thiophene and methoxybenzyl. Activity: Fatty acid amide hydrolase (FAAH) inhibitor, targeting endocannabinoid metabolism . Relevance: Illustrates the versatility of piperidine carboxamides in enzyme inhibition.

Comparison :

The target compound’s thiophene group may limit FAAH affinity compared to the pyridazine-trifluoromethyl motif in 10 , but its methoxybenzyl group could enhance blood-brain barrier penetration for CNS targets .

Data Table: Structural and Functional Comparison

生物活性

N-(4-methoxybenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide (CAS: 1396851-25-4) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H22N2O2S

- Molecular Weight : 330.44 g/mol

- IUPAC Name : N-(4-methoxybenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide

The compound features a piperidine core, which is a common motif in many biologically active compounds. The presence of the methoxybenzyl and thiophene groups is significant for its pharmacological properties.

Biological Activity Overview

The biological activities of N-(4-methoxybenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide have been explored in various studies. The following sections summarize the key findings regarding its pharmacological effects.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results indicate that N-(4-methoxybenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide possesses moderate to strong antibacterial activity, especially against Gram-positive bacteria.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes, which is crucial for its potential therapeutic applications:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase (AChE) | 5.6 | Competitive |

| Urease | 3.2 | Non-competitive |

These findings suggest that the compound may have applications in treating conditions related to cholinergic dysfunction and urease-related disorders.

Structure-Activity Relationships (SAR)

The biological activity of N-(4-methoxybenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can be attributed to its structural components:

- Piperidine Ring : Essential for binding to target receptors and enzymes.

- Methoxy Group : Enhances lipophilicity, aiding in membrane penetration.

- Thiophene Moiety : Contributes to the interaction with biological targets, potentially increasing potency.

Studies have indicated that modifications to these groups can significantly alter the compound's activity, emphasizing the importance of SAR in drug design.

Case Studies and Research Findings

Recent research has highlighted the potential applications of N-(4-methoxybenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide in various therapeutic areas:

- Neuroprotective Effects : A study demonstrated that this compound could reduce neuroinflammation and oxidative stress in models of neurodegenerative diseases, suggesting potential use in conditions like Alzheimer's disease.

- Anticancer Activity : Preliminary studies indicate that it may inhibit tumor cell proliferation in vitro, particularly in breast cancer cell lines, warranting further investigation into its anticancer mechanisms.

- Analgesic Properties : Animal models have shown that the compound exhibits analgesic effects comparable to standard pain relievers, indicating its potential as a new analgesic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。